

reactivity and stability of 4-Bromo-2-methyl-1H-imidazole

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Compound of Interest

Compound Name: 4-Bromo-2-methyl-1H-imidazole

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An In-depth Technical Guide to the Reactivity and Stability of **4-Bromo-2-methyl-1H-imidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methyl-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structural features, comprising a reactive bromine atom and a nucleophilic nitrogen atom within the imidazole scaffold, offer versatile handles for molecular elaboration. This guide provides a comprehensive overview of the reactivity and stability of **4-Bromo-2-methyl-1H-imidazole**, including its physicochemical properties, key chemical transformations, and detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties and Stability

4-Bromo-2-methyl-1H-imidazole is a white solid at room temperature.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Bromo-2-methyl-1H-imidazole**

Property	Value	Reference
CAS Number	16265-11-5	[1]
Molecular Formula	C ₄ H ₅ BrN ₂	[1]
Molecular Weight	161.00 g/mol	[1][2]
Appearance	White solid	[1]
Melting Point	164-165 °C	[1]
Purity	> 96% (by NMR)	[1]
Storage Temperature	+20°C	[1]

Stability and Storage:

4-Bromo-2-methyl-1H-imidazole is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, protected from light.[1] The imidazole ring is a robust aromatic system, but like many organic compounds, it may be sensitive to strong oxidizing agents and extreme pH conditions. The carbon-bromine bond is relatively stable but can be cleaved under reductive conditions or participate in nucleophilic substitution reactions, particularly at elevated temperatures.

Reactivity

The reactivity of **4-Bromo-2-methyl-1H-imidazole** is dictated by two primary functional groups: the N-H of the imidazole ring and the C-Br bond. This dual reactivity allows for sequential or orthogonal functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Caption: Reactivity map of **4-Bromo-2-methyl-1H-imidazole**.

Reactions at the Nitrogen Atom

The imidazole ring contains a secondary amine (N-H) that is nucleophilic and can readily undergo reactions with various electrophiles.

- **N-Alkylation:** The N-H proton can be abstracted by a base (e.g., NaH, K₂CO₃) to form an imidazolidine anion, which then acts as a potent nucleophile.^[3] Subsequent reaction with an alkyl halide or other alkylating agent yields the corresponding N-alkylated product. Regioselectivity can be an issue in the alkylation of unsymmetrical imidazoles, potentially yielding a mixture of N1 and N3 isomers, although in the case of 2-substituted imidazoles, alkylation typically favors the N1 position due to steric hindrance from the 2-methyl group.
- **N-Arylation:** Similar to N-alkylation, N-arylation can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

Reactions at the Carbon-Bromine Bond

The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions.

- **Suzuki-Miyaura Coupling:** This is one of the most powerful and widely used methods for forming carbon-carbon bonds. **4-Bromo-2-methyl-1H-imidazole** can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to afford the corresponding 4-substituted-2-methyl-1H-imidazoles.^{[4][5]} This reaction is fundamental in the synthesis of numerous biologically active compounds.^[4]
- **Buchwald-Hartwig Amination:** This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds.^[6] **4-Bromo-2-methyl-1H-imidazole** can be coupled with primary or secondary amines to produce 4-amino-2-methyl-1H-imidazole derivatives.^[7]
- **Sonogashira Coupling:** This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.^[8] It allows for the introduction of an alkynyl moiety at the C4 position of the imidazole ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-Bromo-2-methyl-1H-imidazole** and a representative Suzuki-Miyaura coupling reaction.

Synthesis of 4-Bromo-2-methyl-1H-imidazole

This protocol describes the direct bromination of 2-methyl-1H-imidazole using N-bromosuccinimide (NBS).

Materials:

- 2-methyl-1H-imidazole
- N-bromosuccinimide (NBS)
- Acetonitrile (CH_3CN)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

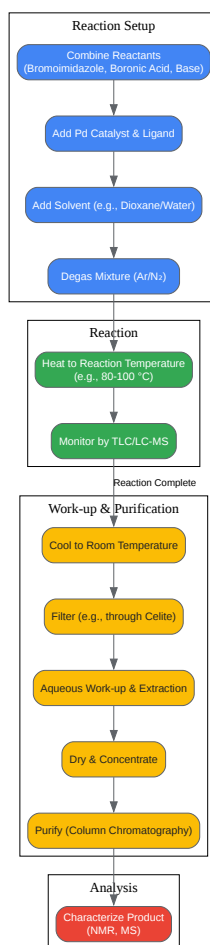
Procedure:

- To a solution of 2-methyl-1H-imidazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- If the solution has a yellow/orange color, add saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution until it becomes colorless.
- Extract the aqueous layer with ethyl acetate (3 x).

- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford **4-Bromo-2-methyl-1H-imidazole** as a white solid.

Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1H-imidazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **4-Bromo-2-methyl-1H-imidazole** with an arylboronic acid.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

- **4-Bromo-2-methyl-1H-imidazole**
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
- Base (e.g., K₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
- Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Celite

Procedure:

- To a reaction vessel, add **4-Bromo-2-methyl-1H-imidazole** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

- Transfer the filtrate to a separatory funnel and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1H-imidazole.

Conclusion

4-Bromo-2-methyl-1H-imidazole is a highly valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutical lead compounds. Its stability under typical storage and reaction conditions, combined with the distinct reactivity of the N-H and C-Br functionalities, allows for a wide range of chemical transformations. A thorough understanding of its reactivity and the application of robust synthetic protocols, such as those outlined in this guide, are essential for leveraging the full potential of this important intermediate in drug discovery and development.

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